Menaquinone-9

概要

説明

Menaquinone-9 (MK-9) is a vitamin K2 analog found in various bacteria, including E. coli. It is UV-sensitive and binds to soluble nitrate reductase, a component of the bacterial electron transport chain. In vivo, MK-9 increases plasma prothrombin concentration in vitamin K-deficient rats .

Synthesis Analysis

The menaquinone biosynthesis pathway has been studied in various bacteria. For instance, in Lactiplantibacillus plantarum, only two genes (menA, menG) encoding enzymes in the biosynthetic pathway (out of eight) were found, and Lentilactobacillus buchneri has only four (menA, menB, menE, and menG). The functionality of these genes was verified by constructing knock-out strains of L. lactis defective in menA, menB, menE, and menG (encoding the last steps in the pathway) and complementing these by expression of the extant genes from Lactipl. plantarum and Lent. buchneri .Molecular Structure Analysis

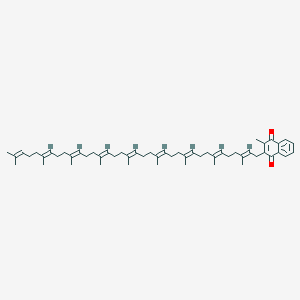

MK-9 has a molecular formula of C56H80O2. It has an average mass of 785.233 Da and a monoisotopic mass of 784.615845 Da .Chemical Reactions Analysis

MK-9 plays a key role in the respiratory electron transport system of some prokaryotes by shuttling electrons and protons between membrane-bound protein complexes, which act as electron acceptors and donors .Physical And Chemical Properties Analysis

MK-9 has a density of 0.9±0.1 g/cm3, a boiling point of 807.6±65.0 °C at 760 mmHg, and a flash point of 280.5±31.3 °C. It has a molar refractivity of 255.2±0.3 cm3 and a molar volume of 826.6±3.0 cm3 .科学的研究の応用

Nutritional Intake and Health Benefits

Menaquinone-9, as a form of Vitamin K2, plays a crucial role in human health. It is involved in the carboxylation of specific protein-bound glutamate residues in proteins to form gamma-carboxyglutamate (Gla) residues. The Gla-containing proteins are essential for various biological functions including blood clotting, bone metabolism, and vascular health. Studies have measured the menaquinone content of foods and estimated intake to maintain optimal body stores and prevent chronic diseases .

Fermented Foods and Functional Foods

Research has delved into the MK-7 profile of fermented foods enriched with Menaquinone-7. These studies are significant as they explore the potential of MK-7-enriched functional foods beyond dietary supplements, which are commonly obtained from natural and chemical production methods .

Microbial Production

Menaquinone-9 is produced by certain bacteria such as Bacillus licheniformis, which contains menaquinone as the sole quinone. The ability of these bacteria to grow anaerobically is leveraged in the microbial production of Menaquinone-9, highlighting its application in biotechnology and pharmaceuticals .

Dairy Products

Specific bacteria like Propionibacterium have shown the ability to produce Menaquinone-9 under anaerobic conditions. This has been particularly noted in cheeses such as Swiss Emmental and Norwegian Jarlsberg, which have high concentrations of propionic acid and consequently, higher amounts of MK-9(4H) .

Metabolic Engineering

Metabolic engineering strategies targeting pathways such as the shikimate pathway, polyisoprene pathway, and menaquinone pathway have been reviewed for enhancing the yield of MK-7. This includes membrane engineering which provides comprehensive insights for improving microbial menaquinone production .

作用機序

Target of Action

Menaquinone-9, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its solubility in membranes and its ability to mediate electron transfer reactions between a large variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Mode of Action

Menaquinone-9 is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . In these steps, Menaquinone-9 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Biochemical Pathways

Menaquinone-9 is synthesized from chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .

Pharmacokinetics

The pharmacokinetics of Menaquinone-9 are different from phylloquinone due to their chemical structure and pharmacokinetics, which affects bioavailability and metabolism . .

Result of Action

Menaquinone-9 participates in numerous physiological processes, including blood coagulation . It helps create three substances crucial to bone health: carboxylase, osteocalcin, and matrix Gla protein (MGP) . These substances bind with calcium to help build strong bones and reduce the risk of bone fractures .

Action Environment

Menaquinone-9 is found naturally in certain animal products and fermented foods, but most forms of Menaquinone-9 are naturally made by bacteria in the human gut . Environmental factors such as diet can influence the action, efficacy, and stability of Menaquinone-9 .

Safety and Hazards

将来の方向性

The increased global demand for vitamin K2 has inspired interest in novel production strategies. Various novel metabolic regulation strategies, including static and dynamic metabolic regulation, are being explored. The advantages and disadvantages of both strategies are being analyzed in-depth to highlight the bottlenecks facing microbial vitamin K2 production on an industrial scale .

特性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXHNIUHQUASO-UVZVDVBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317587 | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone-9 | |

CAS RN |

523-39-7 | |

| Record name | Menaquinone 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

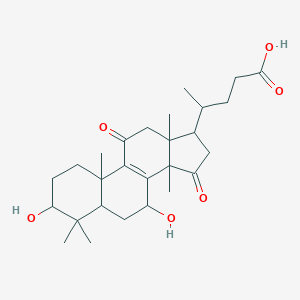

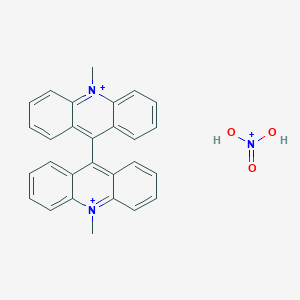

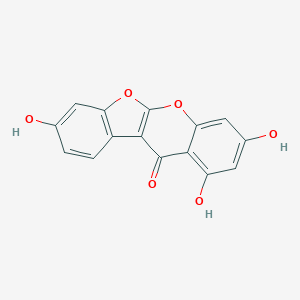

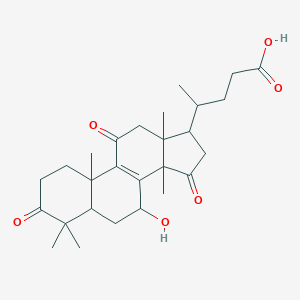

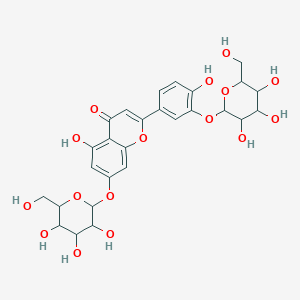

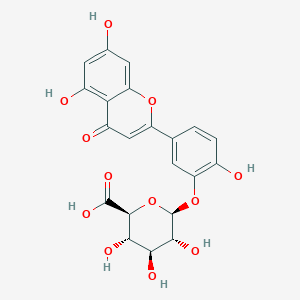

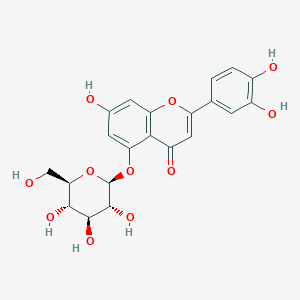

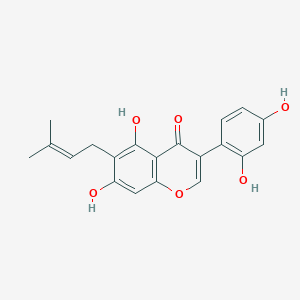

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。